N-[(3-chloro-4-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide
Description
N-[(3-chloro-4-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core. Key structural features include:
- A 3-chloro-4-fluorophenylmethyl group attached to the carboxamide nitrogen.
- A pyridin-2-yl ring substituted at the 3-position with a piperidine-1-sulfonyl moiety.
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClFN4O3S/c24-19-15-17(6-7-20(19)25)16-27-23(30)18-8-13-28(14-9-18)22-21(5-4-10-26-22)33(31,32)29-11-2-1-3-12-29/h4-7,10,15,18H,1-3,8-9,11-14,16H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBHMIWHZWWFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)N3CCC(CC3)C(=O)NCC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-chloro-4-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Compound Structure and Characteristics
This compound features a piperidine core with various functional groups, including a sulfonamide and a pyridine moiety. The presence of a 3-chloro-4-fluorophenyl group enhances its pharmacological properties, potentially influencing its interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of receptor-interacting protein kinase 1 (RIP1), which plays a crucial role in cellular necrosis pathways. By inhibiting RIP1, the compound may reduce cell death and inflammation, making it a candidate for treating neurodegenerative diseases and inflammatory disorders.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Details |
|---|---|
| Target | Receptor-interacting protein kinase 1 (RIP1) |
| Potential Applications | Neurodegenerative diseases, inflammatory disorders |
| Mechanism | Inhibition of RIP1 leading to reduced inflammation and cell death |
| Binding Affinity | Studies indicate effective binding to RIP1, warranting further exploration |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the piperidine and pyridine rings, as well as the introduction of the chloro-fluorophenyl group. Common reagents used include chlorinating and fluorinating agents. The synthetic routes are designed to maximize yield and purity for biological testing.
Case Studies and Research Findings
Research has shown that compounds structurally similar to this compound exhibit various biological activities. For instance:
- N-(4-fluorophenyl)methyl-piperidine-4-carboxamide : Similar piperidine core; potential kinase inhibition.
- N-(3-chlorophenyl)-N'-methylpiperazine : Contains piperazine instead; noted for antidepressant properties.
- N-[2-(4-fluorobenzoyl)]pyrrolidine : Exhibits anticancer activity due to its unique structure.
These analogs highlight the importance of structural modifications in enhancing biological activity.
Comparative Analysis with Related Compounds
The following table compares this compound with related compounds regarding their structural features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)methyl-piperidine-4-carboxamide | Similar piperidine core; lacks sulfonamide | Potentially similar kinase inhibition |
| N-(3-chlorophenyl)-N'-methylpiperazine | Contains piperazine instead of piperidine | Antidepressant properties |
| N-[2-(4-fluorobenzoyl)]pyrrolidine | Pyrrolidine ring; fluorobenzoyl substituent | Anticancer activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are analyzed below, with emphasis on substitutions affecting potency, selectivity, and pharmacokinetics.
Core Scaffold and Substitution Patterns
Key Observations :
- Piperidine vs. Piperazine : The target compound’s piperidine-1-sulfonyl group (vs. ML267’s piperazine-carbothioamide) may enhance metabolic stability due to reduced basicity and sulfur oxidation resistance .
- Chloro-Fluoro Aromatic Substitutions: The 3-chloro-4-fluorophenyl group in the target compound mirrors dacomitinib’s substitution pattern, which is critical for EGFR/HER2 binding .
- Sulfonyl vs. Carbothioamide : The piperidine-1-sulfonyl moiety in the target compound (vs. ML267’s carbothioamide) likely alters electronic properties, affecting enzyme inhibition potency and selectivity .
Potency and Selectivity
- Kinase Inhibitors (): Dacomitinib’s quinazoline core and flexible but-2-enamide linker optimize binding to EGFR’s ATP pocket, achieving nM-level potency . AZD5363’s pyrrolopyrimidine substitution improves Akt selectivity over ROCK kinase by 100-fold, highlighting the role of heterocyclic substituents in selectivity . The target compound’s pyridine-sulfonyl group may confer distinct kinase preferences.
Pharmacokinetic and Solubility Considerations
- Aqueous Solubility : Substitutions at the pyridone 4-position in ’s Met kinase inhibitors improved solubility without compromising potency . The target compound’s piperidine-1-sulfonyl group (a strong electron-withdrawing moiety) may enhance solubility relative to lipophilic carbothioamides (e.g., ML267).
- Metabolic Stability: Piperidine rings (vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
